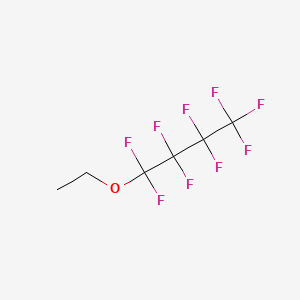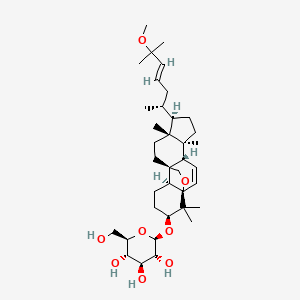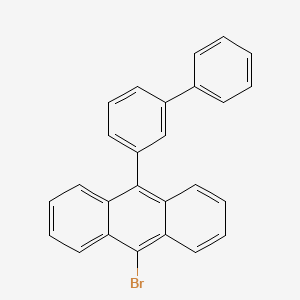
9-Bromo-10-(3-phenylphenyl)anthracene
Overview
Description
9-Bromo-10-(3-phenylphenyl)anthracene is a yellow-white solid powder . It is commonly used as an organic synthesis intermediate . It is not soluble in water but can dissolve in dimethyl sulfoxide, N,N-dimethylformamide, and other polar solvents . It is also soluble in hot non-polar solvents due to its low polarity .
Molecular Structure Analysis
The molecular formula of 9-Bromo-10-(3-phenylphenyl)anthracene is C20H13Br . It contains a total of 48 bonds; 31 non-H bonds, 28 multiple bonds, 2 rotatable bonds, 28 aromatic bonds, 5 six-membered rings, and 2 ten-membered rings .Physical And Chemical Properties Analysis
9-Bromo-10-(3-phenylphenyl)anthracene has a molecular weight of 333.221 Da . It is a yellow-white solid powder that is not soluble in water but can dissolve in dimethyl sulfoxide, N,N-dimethylformamide, and other polar solvents .Scientific Research Applications
Organic Electronics and Optoelectronics
9-Bromo-10-(3-phenylphenyl)anthracene exhibits excellent charge transport properties and fluorescence behavior. Researchers have explored its use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaic devices. Its high electron mobility and luminescent properties make it a promising candidate for next-generation optoelectronic materials .
Photocatalysis and Photophysics
This compound absorbs light in the UV-visible range, making it suitable for photocatalytic reactions. Researchers have investigated its role as a sensitizer in photochemical processes, including photooxidation and photoreduction. Understanding its excited-state behavior and energy transfer mechanisms is crucial for designing efficient photocatalysts .
Small Molecule Semiconductors
9-Bromo-10-(3-phenylphenyl)anthracene belongs to the class of small molecule semiconductors. Its π-conjugated structure allows for efficient charge transport. Scientists have explored its application in organic thin-film transistors (OTFTs) and other electronic devices. Its solubility and film-forming properties are advantageous for device fabrication .
Fluorescent Probes and Sensors
Due to its strong fluorescence emission, this compound has been used as a fluorescent probe in biological studies. Researchers have employed it to visualize cellular structures, monitor protein-protein interactions, and study membrane dynamics. Its photostability and sensitivity make it valuable for live-cell imaging .
Materials for Liquid Crystal Displays (LCDs)
The mesomorphic properties of 9-Bromo-10-(3-phenylphenyl)anthracene have attracted interest in liquid crystal research. It can serve as a dopant or component in liquid crystal formulations, affecting their optical properties and phase transitions. Its compatibility with other mesogens allows for tailored liquid crystal behavior .
Supramolecular Chemistry and Crystal Engineering
Researchers have explored the self-assembly behavior of this compound in the solid state. Its crystal packing and intermolecular interactions provide insights into supramolecular chemistry. By modifying the substituents, scientists can design new crystal structures with specific properties .
Safety And Hazards
9-Bromo-10-(3-phenylphenyl)anthracene may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust, mist, or vapors and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .
Future Directions
Molecules based on anthracene are commonly used in applications such as OLEDs and triplet–triplet annihilation upconversion . In future design of blue emitting materials, it is useful to know which part of the molecule can be altered in order to obtain new physical properties without losing the inherent optical properties .
properties
IUPAC Name |
9-bromo-10-(3-phenylphenyl)anthracene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H17Br/c27-26-23-15-6-4-13-21(23)25(22-14-5-7-16-24(22)26)20-12-8-11-19(17-20)18-9-2-1-3-10-18/h1-17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCMCZLIOCXISPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C3=C4C=CC=CC4=C(C5=CC=CC=C53)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Bromo-10-(3-phenylphenyl)anthracene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



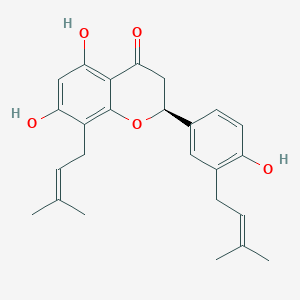

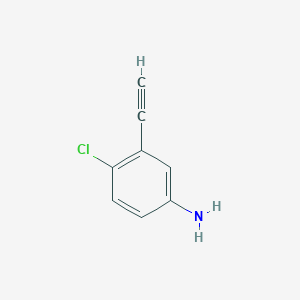
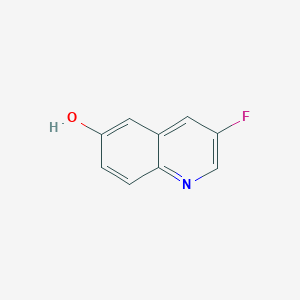
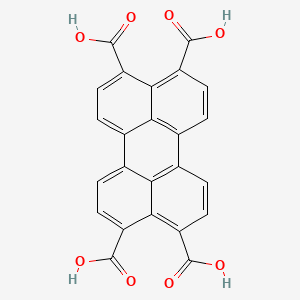
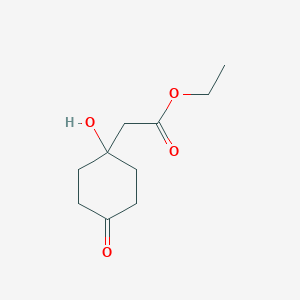

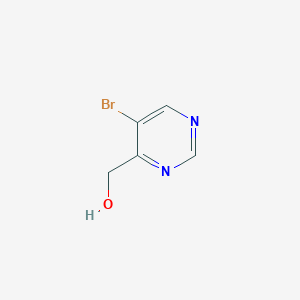
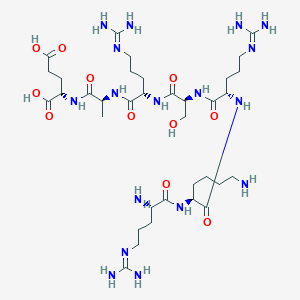

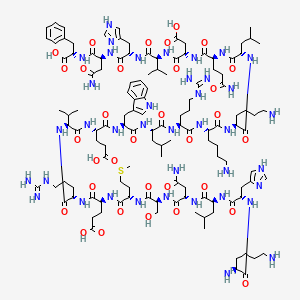
![(1R,20S,21S,22R)-9,12-Dimethoxy-21,22-dimethyl-5,7,14,16,23-pentaoxahexacyclo[18.2.1.02,10.04,8.011,19.013,17]tricosa-2,4(8),9,11,13(17),18-hexaene](/img/structure/B3029875.png)
